molecular formula C18H21ClN4O5 B13574198 5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride

Cat. No.: B13574198
M. Wt: 408.8 g/mol
InChI Key: KYXNVNCWCYHQBZ-UHFFFAOYSA-N
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Description

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline-dione moiety. It is often used in research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A structurally related compound with similar biological activities.

    Thalidomide: Shares the isoindoline-dione moiety and is known for its immunomodulatory and anti-inflammatory properties.

    Pomalidomide: Another analog with enhanced potency and therapeutic potential.

Uniqueness

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride stands out due to its unique combination of structural features and biological activities.

Properties

Molecular Formula

C18H21ClN4O5

Molecular Weight

408.8 g/mol

IUPAC Name

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pentanamide;hydrochloride

InChI

InChI=1S/C18H20N4O5.ClH/c19-8-2-1-3-14(23)20-10-4-5-11-12(9-10)18(27)22(17(11)26)13-6-7-15(24)21-16(13)25;/h4-5,9,13H,1-3,6-8,19H2,(H,20,23)(H,21,24,25);1H

InChI Key

KYXNVNCWCYHQBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCCN.Cl

Origin of Product

United States

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